molecular formula C23H22N2O6S B3010415 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922136-69-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B3010415
CAS RN: 922136-69-4
M. Wt: 454.5
InChI Key: LEQHRZRESGTNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound . The molecular formula for this compound varies depending on the specific structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .

Scientific Research Applications

Catalytic Enantioselective Reactions

  • Catalytic Enantioselective aza-Reformatsky Reaction : This reaction involves cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities (Munck et al., 2017).
  • Enantioselective Addition of Et2Zn : This process achieves the enantioselective alkylation of substituted dibenzo[b,f][1,4]oxazepines (Munck et al., 2017).

Asymmetric Synthesis

  • Asymmetric Alkynylation : Achieved by combining chiral phosphoric acid and Ag(I) catalysts, this method synthesizes optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Ren et al., 2014).

Green Chemistry and Biologically Active Compounds

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation : Utilizes water as an environmentally benign solvent to provide biologically active dibenzo[b,f][1,4]oxazepine compounds with high conversion and enantioselectivity (More & Bhanage, 2017).
  • Biomass-Involved Synthesis : Demonstrates an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones (Zhang et al., 2015).

Novel Synthesis Methods

  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-one : A new approach based on N-substituted salicylamides and o-nitrochloro derivatives of benzene and pyridine (Sapegin et al., 2008).
  • Unprotected Sulfonamide Group in Ring-Forming Cascade : Produces a novel class of [1,4]oxazepine-based primary sulfonamides, acting as enzyme inhibitors (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Agents

  • N-Ethyl-N-Methylbenzenesulfonamide Derivatives : These derivatives exhibit significant antimicrobial and antiproliferative activities, offering potential in therapeutic applications (Abd El-Gilil, 2019).

Pharmacology and Drug Design

  • Pharmacological Characterization : Investigation into the pharmacology at various receptors, highlighting the potential for drug development (Naporra et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neurological and psychiatric conditions.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the normal functioning of the neural pathways where these receptors are present.

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the perception of pain. The compound’s action on these pathways can lead to changes in these functions, potentially alleviating symptoms of certain central nervous system disorders .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which the Dopamine D2 receptors are inhibited. In general, the inhibition of these receptors can lead to a decrease in dopamine-mediated responses in the affected neural pathways. This could result in changes in motor control, reward processing, and other functions mediated by these pathways .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)22-14-16(29-2)10-12-21(22)30-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQHRZRESGTNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.